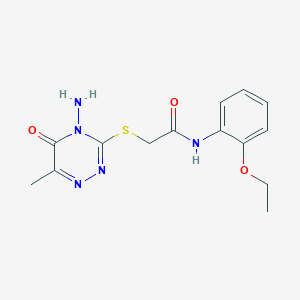![molecular formula C26H28N6O5 B2355790 1-(2-(2-((3-甲氧基苯基)氨基)-2-氧代乙基)-1-氧代-1,2-二氢-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)哌啶-4-羧酸乙酯 CAS No. 1189510-46-0](/img/structure/B2355790.png)
1-(2-(2-((3-甲氧基苯基)氨基)-2-氧代乙基)-1-氧代-1,2-二氢-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)哌啶-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C26H28N6O5 and its molecular weight is 504.547. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1-(2-(2-((3-甲氧基苯基)氨基)-2-氧代乙基)-1-氧代-1,2-二氢-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)哌啶-4-羧酸乙酯的综合分析: 由于该化合物的复杂性和您要求的特殊性,关于其应用的直接信息并不容易获得。但是,通过研究类似[1,2,4]三唑并[4,3-a]喹喔啉衍生物的性质和已知应用,我们可以推断出该化合物在科学研究中的潜在应用。以下部分详细介绍了基于相关化合物的结构和药理活性的独特应用。
抗癌活性
喹喔啉衍生物已被确定为具有抗癌活性的有效治疗剂。 它们可以作为嵌入剂与DNA结合,破坏其功能,从而抑制癌细胞生长 .
抗HIV和抗病毒特性
一些[1,2,4]三唑并[4,3-a]喹喔啉衍生物在抗病毒活性筛选中显示出有希望的结果,包括潜在的抗HIV特性 .
抗炎和抗菌作用
这些化合物也与抗炎和抗菌作用有关,这使得它们在开发治疗各种炎症状况和细菌感染的新疗法方面具有价值 .
抗过敏和抗氧化用途
喹喔啉衍生物的抗过敏和抗氧化能力使其成为治疗过敏反应和预防氧化应激相关损伤的候选药物 .
治疗药物开发
以喹喔啉为基础的商业药物如厄达替尼布和布里莫丁已上市,表明该化合物在药物开发中的潜力 .
酶抑制用于疾病治疗
衍生物已被设计为针对特定酶的抑制剂,如VEGFR-2,它参与肿瘤血管生成。 阻断这条途径可以抑制肿瘤生长 .
分子对接研究
这些化合物通常用于分子对接研究,以预测它们与生物靶标的相互作用,这在药物设计中至关重要 .
药理学研究
属性
IUPAC Name |
ethyl 1-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O5/c1-3-37-25(34)17-11-13-30(14-12-17)23-24-29-31(16-22(33)27-18-7-6-8-19(15-18)36-2)26(35)32(24)21-10-5-4-9-20(21)28-23/h4-10,15,17H,3,11-14,16H2,1-2H3,(H,27,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZYNMQBVZELLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
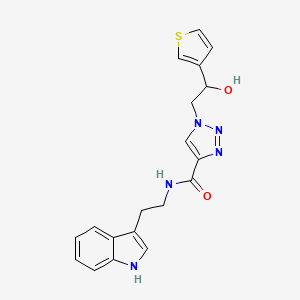
![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)
![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2355712.png)
![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2355716.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2355717.png)
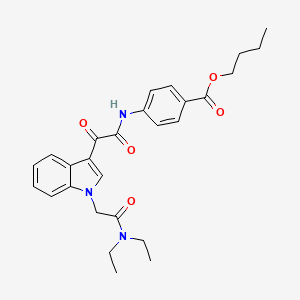
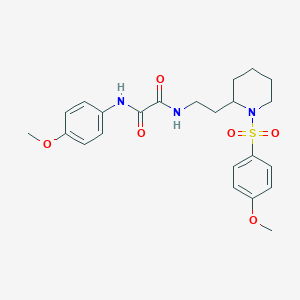

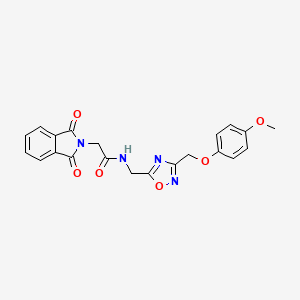
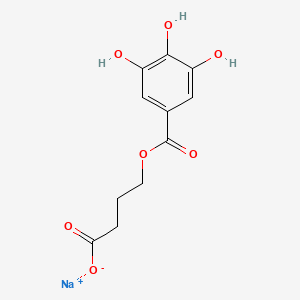
![5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2355727.png)
